molecular formula C13H19N3O B7510598 2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide

2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide

Cat. No. B7510598
M. Wt: 233.31 g/mol
InChI Key: INHZBNKZRNWWTD-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide, also known as BMS-986177, is a novel chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of small molecules that target the sphingosine-1-phosphate receptor 1 (S1P1), which is involved in various physiological processes such as immune cell trafficking, vascular development, and lymphocyte circulation.

Mechanism of Action

2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide selectively modulates the function of the S1P1 receptor. The S1P1 receptor is a G protein-coupled receptor that is activated by sphingosine-1-phosphate (S1P). Activation of the S1P1 receptor leads to the activation of several downstream signaling pathways, including the PI3K/Akt and ERK pathways. These pathways are involved in various physiological processes, including immune cell trafficking, vascular development, and lymphocyte circulation. By selectively modulating the function of the S1P1 receptor, 2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide can potentially modulate these physiological processes.
Biochemical and Physiological Effects
2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which is a hallmark of autoimmune diseases such as multiple sclerosis and psoriasis. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, it has been shown to reduce the severity of experimental autoimmune encephalomyelitis, which is a model of multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide is its high selectivity for the S1P1 receptor. This selectivity reduces the likelihood of off-target effects, which can be a problem with other compounds that target the S1P1 receptor. Additionally, 2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide has good bioavailability and pharmacokinetic properties, which make it a good candidate for further development.
One of the limitations of 2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide is its limited solubility in water. This can make it difficult to work with in lab experiments, and alternative solvents may need to be used. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound.

Future Directions

There are several future directions for research on 2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide. One direction is to further optimize the synthesis method to increase the yield and purity of the final product. Another direction is to study the long-term safety and efficacy of this compound in animal models and clinical trials. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis. Finally, studies are needed to determine the potential of this compound in combination with other drugs for the treatment of these diseases.

Synthesis Methods

The synthesis of 2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-bromoacetyl cyclopentane in the presence of a base to yield the intermediate product. This intermediate is then subjected to further reactions, including N-alkylation and cyclization, to yield the final product. The synthesis of this compound has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the S1P1 receptor and to selectively modulate its function. The S1P1 receptor is involved in various physiological processes, including immune cell trafficking, vascular development, and lymphocyte circulation. Therefore, targeting this receptor has potential therapeutic applications in diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis.

properties

IUPAC Name

2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-7-10(2)15-13(14-9)16-12(17)8-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHZBNKZRNWWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide

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